2-Isoquinolin-1-ylpropan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-isoquinolin-1-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(8-14)12-11-5-3-2-4-10(11)6-7-13-12/h2-7,9,14H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKIFASBAZQLOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=NC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 2 Isoquinolin 1 Ylpropan 1 Ol
Oxidation Reactions and Resulting Functional Group Interconversions
The secondary alcohol moiety in 2-Isoquinolin-1-ylpropan-1-ol is susceptible to oxidation. This reaction typically involves the conversion of the hydroxyl group into a ketone, a fundamental transformation in organic synthesis. The oxidation of secondary alcohols to ketones is a well-established process. masterorganicchemistry.comlibretexts.org For instance, the oxidation of an isomer, 2-Isoquinolin-5-ylpropan-1-ol, can be achieved with standard oxidizing agents like potassium permanganate (B83412) or chromium trioxide under acidic conditions.
Applying this principle, the oxidation of this compound results in the formation of 2-isoquinolin-1-ylpropan-2-one. This reaction converts the chiral center at the alcohol carbon into a trigonal planar carbonyl group. Common reagents for this transformation include chromium-based oxidants (e.g., pyridinium (B92312) chlorochromate (PCC), Jones reagent) or milder, more selective methods like Swern or Dess-Martin periodinane oxidation. masterorganicchemistry.com In one study, the oxidation of a secondary alcohol on a related isoquinoline (B145761) derivative to a ketone was a key synthetic step. rsc.org
Table 1: Oxidation of this compound
| Reactant | Reagent/Conditions | Product | Reaction Type |
|---|
Reduction Reactions and Saturated Isoquinoline Derivatives
The isoquinoline ring system of the molecule can undergo reduction, typically through catalytic hydrogenation. This process saturates the heterocyclic ring system, converting the aromatic isoquinoline moiety into a 1,2,3,4-tetrahydroisoquinoline (B50084) derivative. For similar compounds, this reduction is often achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide. tcichemicals.com
The hydrogenation of this compound would yield 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol. This transformation significantly alters the geometry and electronic properties of the molecule, converting the planar, aromatic isoquinoline ring into a more flexible, non-aromatic saturated ring system. Such reductions are common in the synthesis of complex molecules where the saturated core is desired. ecoinvent.org
Table 2: Reduction of this compound
| Reactant | Reagent/Conditions | Product | Reaction Type |
|---|
Nucleophilic and Electrophilic Substitution Reactions on the Isoquinoline Moiety
The isoquinoline ring is a bicyclic heteroaromatic system, and its reactivity in substitution reactions is influenced by the nitrogen atom and the fused benzene (B151609) ring.
Electrophilic Aromatic Substitution: The isoquinoline ring can undergo electrophilic aromatic substitution (SEAr) on the benzene portion of the molecule. shahucollegelatur.org.inuci.edu The nitrogen atom deactivates the pyridine (B92270) ring towards electrophilic attack, directing incoming electrophiles to the carbocyclic ring, primarily at positions 5 and 8. shahucollegelatur.org.in Therefore, reactions like nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would be expected to yield a mixture of 5- and 8-substituted derivatives of this compound. The exact ratio of these products can be influenced by reaction conditions and the electronic nature of the existing substituent.
Nucleophilic Substitution: Nucleophilic substitution on the isoquinoline ring is generally less facile than electrophilic substitution and typically occurs on the pyridine ring. The nitrogen atom makes the carbon atoms at positions 1 and 3 electron-deficient and thus susceptible to attack by strong nucleophiles. However, since the molecule is already substituted at the C-1 position, nucleophilic attack might be directed to C-3 or require activation, for example, through the formation of an N-oxide. A recent method described the C-4 alkylation of isoquinolines without prior N-activation, highlighting alternative pathways for functionalization. acs.orgnih.govresearchgate.net
Derivatization Chemistry for Structural Diversification and Complex Molecule Synthesis
The secondary hydroxyl group is a prime site for derivatization, allowing for the synthesis of a wide array of new compounds.
Esterification: this compound can react with carboxylic acids or their more reactive derivatives (like acid chlorides or anhydrides) to form esters. smolecule.comuhcl.edu The classic Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst. operachem.com This reaction is reversible. Alternatively, using an acid chloride in the presence of a non-nucleophilic base like pyridine provides an irreversible route to the corresponding ester. operachem.com These reactions are fundamental for modifying the molecule's properties. researchgate.netorganic-chemistry.org
Etherification: The formation of ethers can be achieved through reactions like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an ether.
Table 3: Derivatization of the Alcohol Group
| Reactant | Reagent/Conditions | Product Type | Reaction Type |
|---|---|---|---|
| This compound | Carboxylic Acid (R-COOH), H⁺ catalyst | Ester | Fischer Esterification |
| This compound | Acid Chloride (R-COCl), Pyridine | Ester | Acylation |
The lone pair of electrons on the nitrogen atom of the isoquinoline ring makes it both basic and nucleophilic.
Salt Formation: As a weak base, isoquinoline readily reacts with strong acids to form salts. shahucollegelatur.org.in Treatment of this compound with acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) would protonate the nitrogen atom, forming the corresponding isoquinolinium salt.
Quaternization: The nitrogen atom can act as a nucleophile and attack alkyl halides in an Sₙ2 reaction, a process known as quaternization. mdpi.com For example, reacting this compound with an alkyl halide such as methyl iodide (CH₃I) would yield a quaternary N-alkylisoquinolinium salt. This transformation introduces a permanent positive charge on the isoquinoline nitrogen, significantly altering the molecule's electronic properties and solubility. The quaternization of isoquinoline with various electrophiles is a well-documented reaction. mdpi.com
Role of 2 Isoquinolin 1 Ylpropan 1 Ol and Analogues in Ligand Design and Catalysis
Design and Synthesis of Isoquinoline-Based Chiral Ligands
The isoquinoline (B145761) core is a privileged scaffold in the design of chiral ligands due to its rigid structure, strong coordinating ability with metal centers through its nitrogen atom, and the potential for substitution at various positions to fine-tune steric and electronic properties. acs.orgnih.govpnas.org The design of ligands like 2-Isoquinolin-1-ylpropan-1-ol and its analogues often centers on creating a bidentate or tridentate coordination environment around a metal catalyst. The amino alcohol functionality is particularly valuable, as both the nitrogen of the isoquinoline ring and the oxygen of the alcohol group can coordinate to a metal, forming a stable chelate ring that influences the geometry and reactivity of the catalytic center. diva-portal.org
The synthesis of these chiral ligands can be approached in several ways. A common strategy involves the enantioselective reduction of a corresponding prochiral ketone, which establishes the chiral center of the alcohol. researchgate.net Alternatively, synthetic routes may utilize components from the "chiral pool," which are readily available, enantiomerically pure natural compounds that can be chemically modified. diva-portal.org More advanced methods include palladium-catalyzed cross-coupling reactions to construct the isoquinoline skeleton itself, allowing for the introduction of diverse functional groups in a convergent and regioselective manner. pnas.org For instance, sequential palladium-catalyzed α-arylation and cyclization reactions provide a powerful route to polysubstituted isoquinolines from accessible precursors. pnas.org Axially chiral isoquinoline ligands, such as QUINAP, represent another important class, where chirality arises from restricted rotation around a C-C bond rather than a stereocenter. acs.orgnih.gov The synthesis of these atropisomers often involves dynamic kinetic resolution or asymmetric cross-coupling reactions. acs.org
Application of Isoquinolinyl Alcohol Ligands in Asymmetric Catalysis
The chiral environment created by isoquinolinyl alcohol ligands when coordinated to a metal center is instrumental in achieving high levels of stereocontrol in catalytic reactions. These ligands are responsible for inducing asymmetry during the reaction, guiding the formation of one enantiomer of the product over the other. diva-portal.org
Stereoselective Transformations Catalyzed by Isoquinolinyl Ligand Systems
Ligand systems based on isoquinoline and its analogues have been successfully applied in a variety of stereoselective transformations. Asymmetric hydrogenation, a key reaction for producing optically active alcohols and amines, often employs catalysts featuring chiral ligands. researchgate.netresearchgate.net The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation where these ligands can be highly effective. researchgate.net
Furthermore, isoquinoline-based ligands have been utilized in cycloaddition reactions. For example, chiral phosphine-based organocatalysts have been used to control the stereochemistry in Staudinger–aza-Wittig reactions to form atropisomeric isoquinolines with high enantioselectivity. researchgate.net The resulting products can themselves be used as ligands or catalysts for other transformations. acs.orgresearchgate.net The development of these catalytic systems facilitates the synthesis of complex molecules with multiple stereocenters from simple starting materials. acs.org
Specific Examples: Asymmetric Henry Reactions, Cross-Coupling Reactions
Asymmetric Henry Reactions: The Henry reaction, or nitroaldol reaction, is a C-C bond-forming reaction between a nitroalkane and a carbonyl compound. Its asymmetric variant is a powerful tool for synthesizing enantioenriched β-nitro alcohols, which are versatile precursors for chiral amines and amino alcohols. beilstein-journals.orgrsc.org While direct catalysis by this compound is not extensively documented, copper complexes of chiral amino alcohol ligands are well-known catalysts for this transformation. sioc-journal.cn The general mechanism involves the formation of a chiral copper-alkoxide complex that coordinates both the nitroalkane and the aldehyde, directing the nucleophilic attack to one face of the carbonyl group. The enantioselectivity of these reactions is highly dependent on the structure of the ligand. Studies using various chiral ligands have achieved high enantiomeric excesses, demonstrating the potential for isoquinoline-based amino alcohol ligands in this context. beilstein-journals.orgsioc-journal.cn
Table 1: Performance of Selected Chiral Ligands in the Asymmetric Henry Reaction This table presents representative data for analogous catalyst systems to illustrate typical performance.
| Catalyst/Ligand | Aldehyde Substrate | Nitroalkane | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Cu(OTf)₂ / NNN-Pincer Ligand | 4-Nitrobenzaldehyde | Nitromethane | Moderate | up to 80% | sioc-journal.cn |
| Co-salan Complex | Benzaldehyde (B42025) | Nitromethane | High | High | rsc.org |
Cross-Coupling Reactions: Isoquinoline-based ligands have found extensive use in palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi reactions. sigmaaldrich.comucla.edu These reactions are fundamental for forming C-C, C-N, and C-O bonds. Axially chiral P,N-ligands like QUINAP have been particularly successful. acs.orgnih.gov More recently, palladium-catalyzed asymmetric Larock isoquinoline synthesis has been developed, employing chiral phosphine (B1218219) ligands (Walphos) to produce axially chiral 3,4-disubstituted isoquinolines with excellent enantioselectivity (up to 97.5:2.5 er). acs.org These reactions often proceed under milder conditions than traditional methods and demonstrate the power of ligand design in controlling reactivity and selectivity. acs.orgpnas.org The steric and electronic properties of the ligands are crucial; for example, bulky phosphine or N-heterocyclic carbene (NHC) ligands are often required to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. ucla.edunih.gov
Table 2: Examples of Isoquinoline-Based Ligands in Asymmetric Cross-Coupling
| Reaction Type | Catalyst System | Product Type | Yield (%) | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|---|
| Asymmetric Larock Synthesis | Pd(OAc)₂ / Walphos SL-W002-1 | Axially Chiral Isoquinolines | up to 98% | up to 97.5:2.5 | acs.org |
| Suzuki Cross-Coupling | (PPh₃)₄Pd | Biaryls | - | - | researchgate.net |
Mechanistic Investigations of Ligand-Catalyst Interactions and Their Influence on Selectivity
Understanding the mechanism by which a chiral ligand influences a catalytic reaction is crucial for the rational design of new and improved catalysts. ucla.edusustech.edu.cn Mechanistic studies often employ a combination of experimental techniques (e.g., kinetics, isotopic labeling, spectroscopy) and computational methods (e.g., Density Functional Theory - DFT). researchgate.netescholarship.orgnih.gov
These investigations reveal how the ligand binds to the metal center and how this interaction affects the subsequent steps of the catalytic cycle. For instance, in copper-catalyzed cross-coupling reactions, mechanistic studies have shown that the reaction can proceed through different pathways (inner-sphere vs. outer-sphere) depending on the nature of the radical intermediate. sustech.edu.cn This insight led to the rational design of new ligands specifically tailored to control the enantioselectivity of the challenging coupling of tertiary alkyl halides. sustech.edu.cn
In photosensitized reactions, transient absorption spectroscopy can be used to study the excited states of iridium-catalyst complexes and demonstrate that energy transfer to the substrate can be the initiating step of the catalytic process. nih.gov DFT calculations can then model the subsequent bond-forming steps, providing a detailed picture of the reaction pathway and the transition states that determine selectivity. researchgate.netnih.gov The structural analysis of ligand-metal complexes, sometimes through X-ray crystallography, provides valuable information about the coordination geometry and steric environment around the metal, which can be correlated with catalytic performance. researchgate.netrsc.orgnih.gov These detailed mechanistic insights allow chemists to move beyond simple screening and towards the de novo design of ligands for specific, challenging asymmetric transformations. ucla.edusustech.edu.cn
Advanced Characterization and Analytical Methodologies in 2 Isoquinolin 1 Ylpropan 1 Ol Research
Spectroscopic Techniques for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. For 2-Isoquinolin-1-ylpropan-1-ol, ¹H and ¹³C NMR spectra provide critical information about the hydrogen and carbon environments, respectively.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The protons of the isoquinoline (B145761) ring typically appear in the aromatic region (δ 7.5-8.5 ppm). rsc.org Protons on the carbon adjacent to the alcohol's oxygen atom are deshielded and appear in the 3.4-4.5 ppm range. libretexts.org The hydroxyl proton (-OH) signal can vary in position and often appears as a broad singlet, which can be confirmed by a D₂O shake experiment. libretexts.org
¹³C NMR: The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms. The carbons of the isoquinoline ring produce signals in the aromatic region (typically δ 120-160 ppm). rsc.orgtsijournals.com The carbon atom bonded to the hydroxyl group (C-OH) is significantly deshielded due to the electronegativity of the oxygen atom. Attaching an electronegative atom like oxygen increases the chemical shift of the carbon. libretexts.org
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can establish connectivity between protons and carbons, confirming the assignment of signals to specific atoms within the propanol (B110389) side chain and the isoquinoline core.
| ¹H NMR Data (Predicted/Typical) for this compound | |
| Chemical Shift (δ ppm) | Assignment |
| 8.5 - 7.5 | Isoquinoline aromatic protons |
| ~4.5 | CH-OH |
| 2.5 - 2.0 | OH (broad, exchangeable) |
| ~1.8 | CH₂ |
| ~0.9 | CH₃ |
| ¹³C NMR Data (Predicted/Typical) for this compound | |
| Chemical Shift (δ ppm) | Assignment |
| 160 - 120 | Isoquinoline aromatic carbons |
| ~70 | CH-OH |
| ~30 | CH₂ |
| ~10 | CH₃ |
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. uomustansiriyah.edu.iq High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's elemental formula. chromatographyonline.com
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound. uni-saarland.de In ESI-MS, the analyte is typically observed as a protonated molecule [M+H]⁺. The high accuracy of HRMS can distinguish the target compound from other molecules with the same nominal mass. For this compound (C₁₂H₁₅NO), the exact mass of the protonated molecule can be calculated and compared to the experimental value.
| HRMS Data for this compound | |
| Parameter | Value |
| Molecular Formula | C₁₂H₁₅NO |
| Ion | [M+H]⁺ |
| Calculated Exact Mass | 202.1232 |
| Observed Mass | Typically within 5 ppm of calculated value |
Note: The calculated exact mass for the neutral molecule is 201.1154 u. The value in the table is for the protonated species commonly observed in ESI-MS.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes specific covalent bonds to vibrate. savemyexams.com For this compound, the key absorptions include a strong, broad O-H stretch from the alcohol group, C-O stretching, and various peaks corresponding to the aromatic C=C and C=N bonds of the isoquinoline ring. savemyexams.comrsc.orgdocbrown.info
| Characteristic IR Absorption Bands for this compound | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3500 - 3200 (broad) | O-H stretch (alcohol, hydrogen-bonded) |
| 3100 - 3000 | C-H stretch (aromatic) |
| 3000 - 2850 | C-H stretch (aliphatic) |
| 1620 - 1500 | C=C and C=N stretching (isoquinoline ring) |
| ~1050 | C-O stretch (secondary alcohol) |
UV-Vis Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the isoquinoline ring. Isoquinoline derivatives typically exhibit characteristic absorption maxima (λ_max) due to π→π* transitions within the aromatic system. rsc.orgvulcanchem.com
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are essential for separating this compound from impurities and for resolving its enantiomers.
Since this compound possesses a chiral center at the carbinol carbon, it exists as a pair of enantiomers. Chiral HPLC is the most widely used method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. nih.gov This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. eijppr.comchiralpedia.com Polysaccharide-based CSPs are commonly used for the separation of various chiral pharmaceuticals. nih.gov The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP, driven by interactions like hydrogen bonding or π-π stacking. eijppr.com
Gas chromatography (GC) is a powerful technique for assessing the purity of volatile compounds. However, due to the polar hydroxyl group and relatively high molecular weight, this compound has low volatility and is not ideal for direct GC analysis. sigmaaldrich.com To overcome this, chemical derivatization is employed to convert the polar -OH group into a less polar, more volatile functional group, such as a silyl (B83357) ether. sigmaaldrich.comresearchgate.net Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used for this purpose. sigmaaldrich.com Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS), to separate it from any volatile impurities and confirm its identity via the mass spectrum of the derivative. nih.gov
X-ray Crystallography for Definitive Absolute Configuration Assignment and Conformation Studies
Single-crystal X-ray crystallography stands as the unequivocal technique for the determination of the three-dimensional structure of crystalline solids at an atomic level. For a chiral molecule such as this compound, this method is indispensable for the absolute assignment of its stereochemistry and for detailed studies of its conformational preferences in the solid state.
The initial and often most challenging step in X-ray crystallographic analysis is the cultivation of a high-quality single crystal of the compound. This process involves dissolving the purified this compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly under controlled conditions. The goal is to facilitate the orderly arrangement of the molecules into a well-defined crystal lattice.
Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By rotating the crystal and collecting diffraction data from multiple orientations, a complete dataset is acquired.
The analysis of this diffraction data allows for the determination of the unit cell parameters—the dimensions and angles of the fundamental repeating unit of the crystal lattice—and the space group, which describes the symmetry of the crystal. For a chiral molecule like this compound, the crystallization will occur in one of the 65 chiral space groups.
A crucial aspect of the crystallographic analysis of a chiral, non-racemic compound is the determination of its absolute configuration. The presence of the stereocenter at the carbinol carbon (the carbon bearing the hydroxyl group) gives rise to two possible enantiomers: (R)-2-Isoquinolin-1-ylpropan-1-ol and (S)-2-Isoquinolin-1-ylpropan-1-ol. The absolute configuration is definitively established by measuring anomalous dispersion effects. When the wavelength of the X-rays used is near an absorption edge of one of the atoms in the crystal, the scattering factor of that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) in the diffraction pattern. The analysis of these differences, typically quantified by the Flack parameter, allows for the unambiguous assignment of the R or S configuration to the stereocenter.
Furthermore, the refined crystal structure provides a wealth of precise information regarding the molecule's conformation. This includes exact bond lengths, bond angles, and torsion angles, which together define the spatial arrangement of the atoms. This data reveals the preferred conformation of the propanol side chain relative to the isoquinoline ring system in the solid state, as well as any intramolecular hydrogen bonding involving the hydroxyl group. These conformational details are vital for understanding the molecule's structure-activity relationships and its interactions with biological targets.
Below is a representative table illustrating the type of crystallographic data that would be obtained from a successful single-crystal X-ray diffraction experiment on this compound.
| Parameter | Representative Value |
| Chemical Formula | C12H13NO |
| Formula Weight | 187.24 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1047.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.188 |
| Flack Parameter | 0.05(7) |
Computational and Theoretical Studies on 2 Isoquinolin 1 Ylpropan 1 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanisms
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. mdpi.com DFT calculations are instrumental in exploring the electronic structure of 2-Isoquinolin-1-ylpropan-1-ol and the mechanisms of reactions it may undergo. By solving the Kohn-Sham equations, DFT provides information on electron density, molecular orbitals, and the energies of different molecular states. mdpi.com For quinoline and quinazoline (B50416) derivatives, DFT has been successfully used to understand their electronic properties and reactivity. researchgate.net
A significant application of DFT is the mapping of reaction pathways by identifying transition states and calculating the associated energy barriers. For this compound, this could involve modeling reactions such as oxidation of the alcohol group or electrophilic substitution on the isoquinoline (B145761) ring. By locating the transition state structure for a given reaction, the activation energy can be determined, providing a quantitative measure of the reaction's feasibility. The energy profile, which plots the energy of the system along the reaction coordinate, reveals the energies of reactants, intermediates, transition states, and products.
Hypothetical Reaction Coordinate for the Oxidation of this compound
| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |
|---|---|---|
| Reactant (this compound + Oxidant) | 0.0 | C-O bond length: 1.43 Å, O-H bond length: 0.96 Å |
| Transition State | +15.2 | Elongated O-H bond, forming C=O double bond |
Note: This data is illustrative and represents typical values that would be obtained from DFT calculations.
DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and characterization. For this compound, calculating the nuclear magnetic resonance (NMR) chemical shifts would allow for a direct comparison with experimental data, aiding in the assignment of signals in the ¹H and ¹³C NMR spectra. The accuracy of these predictions is highly dependent on the choice of the functional and basis set. The B3LYP functional with a 6-311++G(d,p) basis set is a common choice for such calculations on organic molecules. rsc.org
Predicted vs. Experimental ¹H NMR Chemical Shifts for this compound
| Proton | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| H (hydroxyl) | 3.5 | 3.4 |
| H (methine, adjacent to OH) | 4.8 | 4.7 |
| H (aromatic, C3) | 7.6 | 7.5 |
Note: This data is illustrative. Experimental values are hypothetical for the purpose of this example.
Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis
While DFT is excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior and conformational landscape of molecules over time. mdpi.commdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. mdpi.com This methodology is particularly useful for understanding the flexibility of molecules and the relative populations of different conformers. For this compound, MD simulations can reveal the preferred spatial arrangements of the propanol (B110389) side chain relative to the isoquinoline ring system.
Force Field Development and Validation for Isoquinoline-Containing Molecules
The accuracy of MD simulations is heavily reliant on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. ethz.ch While general-purpose force fields like CHARMM and AMBER are widely used, their accuracy for specific, less common molecular scaffolds like isoquinoline derivatives may be limited. nih.gov Therefore, the development and validation of specific force fields for isoquinoline-containing molecules are crucial for obtaining reliable simulation results. unipi.ituq.edu.au This process often involves parameterizing the force field against high-level quantum mechanical calculations and experimental data. unipi.itnih.gov
Key Parameters in a Force Field for Isoquinoline Derivatives
| Parameter Type | Description | Source of Parametrization |
|---|---|---|
| Bond Stretching | Describes the energy required to stretch or compress a bond. | Quantum mechanics (e.g., DFT scans) |
| Angle Bending | Describes the energy required to bend the angle between three bonded atoms. | Quantum mechanics (e.g., DFT scans) |
| Torsional Dihedrals | Describes the energy associated with rotation around a bond. | Quantum mechanics (e.g., DFT scans) |
Quantum Chemical Approaches to Understanding Intramolecular Interactions (e.g., Hydrogen Bonding)
Quantum chemical methods provide a rigorous framework for analyzing the nature and strength of intramolecular interactions, such as hydrogen bonds. nih.goviastate.edu In this compound, an intramolecular hydrogen bond can potentially form between the hydroxyl group and the nitrogen atom of the isoquinoline ring. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful tool for this purpose, as it can identify and characterize chemical bonds based on the topology of the electron density. rsc.org The strength of such an interaction can be correlated with various properties, including molecular conformation and reactivity. nih.gov
QTAIM Parameters for a Hypothetical Intramolecular Hydrogen Bond in this compound
| Parameter | Value | Interpretation |
|---|---|---|
| Electron Density at Bond Critical Point (ρ(r)) | 0.025 a.u. | Indicates the strength of the interaction. |
| Laplacian of Electron Density (∇²ρ(r)) | +0.08 a.u. | A positive value is characteristic of a closed-shell interaction, typical for hydrogen bonds. |
Note: This data is illustrative and represents typical values that would be obtained from QTAIM analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
